5-Bromo-2-Cyanopyridine
Overview
Description
5-Bromo-2-Cyanopyridine, also known as 5-bromopicolinonitrile, is a heterocyclic organic compound with the molecular formula C6H3BrN2. This compound is characterized by a bromine atom and a cyano group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
5-Bromo-2-Cyanopyridine is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in this process .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups, such as those from this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological processes .
Pharmacokinetics
It’s known that the compound’s success in the suzuki–miyaura coupling reaction is due to its stability, readiness for preparation, and environmentally benign nature . These properties likely influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The result of this compound’s action is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, including aza-terphenyl diamidine analogs, which exhibit potent antiprotozoal activity , and pyridine-diketopyrrolopyrrole (PyDPP), a building block for preparing low band-gap copolymers for use as electron donors in polymer solar cells .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The stability and environmentally benign nature of this compound make it suitable for use under these conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-Cyanopyridine can be synthesized using several methods. One common method involves the bromination of 2-cyanopyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-Cyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are typically employed.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) can be used for the reduction of the cyano group.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura reactions.
Reduction Products: Aminopyridines when the cyano group is reduced.
Scientific Research Applications
5-Bromo-2-Cyanopyridine has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including those with antiprotozoal activity.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Material Science: It is used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP), which is a building block for low band-gap copolymers used in polymer solar cells.
Bioconjugation: Derivatives of 2-cyanopyridine are used for bioconjugation with cysteine residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-Cyanopyridine: Similar structure but with different substitution pattern.
5-Bromo-2-Methylpyridin-3-Amine: Contains a methyl group instead of a cyano group.
5-Bromo-2-Chloropyridine: Contains a chlorine atom instead of a cyano group.
Uniqueness
5-Bromo-2-Cyanopyridine is unique due to its combination of a bromine atom and a cyano group on the pyridine ring, which makes it highly versatile for various chemical transformations and applications in different fields of research and industry.
Biological Activity
5-Bromo-2-Cyanopyridine (5-Br-2-CN-Py) is a heterocyclic organic compound with significant biological activity and applications in synthetic chemistry. It is primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrN and features a bromine atom and a cyano group attached to a pyridine ring. This unique structure contributes to its reactivity in various chemical reactions, particularly in cross-coupling processes.
1. Suzuki–Miyaura Coupling Reaction:
5-Br-2-CN-Py is widely utilized in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. The reaction involves two main steps: oxidative addition and transmetalation, facilitated by palladium catalysts. This method is favored for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
2. Bioconjugation:
Recent studies have highlighted the compound's potential in bioconjugation applications, particularly with cysteine residues in proteins. The reactivity of 5-Br-2-CN-Py allows for selective modifications under mild conditions, enhancing its utility in peptide chemistry .
Pharmacological Applications
1. Antimicrobial Activity:
Research indicates that derivatives of 5-Br-2-CN-Py exhibit varying degrees of antimicrobial activity. For instance, certain pyridine derivatives have shown significant inhibition against bacterial strains such as E. coli, suggesting potential applications in developing new antibiotics .
2. Anti-Thrombolytic Activity:
In a study evaluating pyridine derivatives, compounds related to 5-Br-2-CN-Py demonstrated anti-thrombolytic properties, with some exhibiting over 30% inhibition of clot formation in human blood models. This suggests that these compounds could be explored further for therapeutic uses in cardiovascular diseases .
3. Cytotoxicity Studies:
Cytotoxicity assays revealed that some derivatives of 5-Br-2-CN-Py possess notable haemolytic activity against red blood cells (RBCs). For example, certain compounds showed up to 19% cytotoxicity compared to standard controls, indicating their potential as anti-tumor agents .
Case Study 1: Synthesis and Evaluation of Pyridine Derivatives
A study on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction highlighted the efficiency of using 5-Br-2-CN-Py as a precursor. The resulting compounds were evaluated for their biological activities, including anti-thrombolytic and antibacterial effects. The findings indicated that structural modifications significantly influenced their biological properties .
Compound | Anti-Thrombolytic Activity (%) | Biofilm Inhibition (%) | Haemolytic Activity (%) |
---|---|---|---|
2a | 31.61 | 80.05 | 11.72 |
2b | 41.32 | 83.76 | 8.28 |
2c | Low | 79.38 | Low |
Case Study 2: Bioconjugation with Cysteine
In another investigation, the bioconjugation efficiency of 5-Br-2-CN-Py with cysteine was assessed. The study demonstrated that the compound could selectively react with cysteine under aqueous conditions, providing high yields of desired products without significant side reactions .
Properties
IUPAC Name |
5-bromopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHUVBQFSNBBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355754 | |
Record name | 5-Bromo-2-Cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97483-77-7 | |
Record name | 5-Bromo-2-Cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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